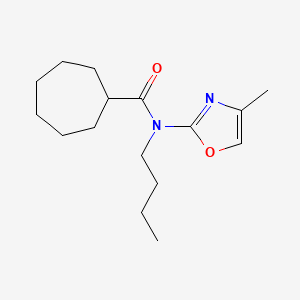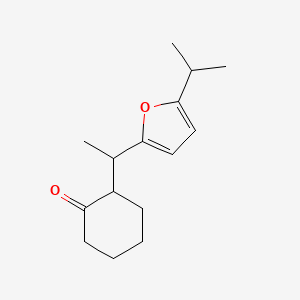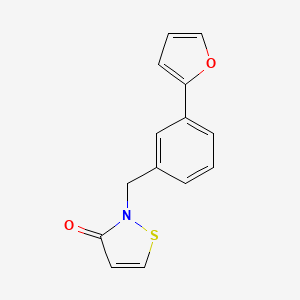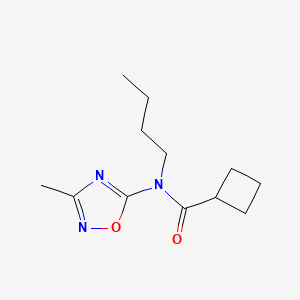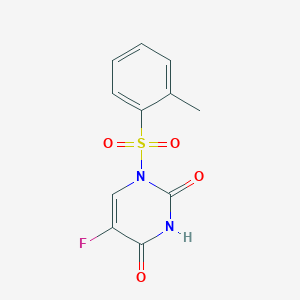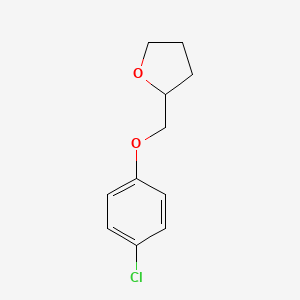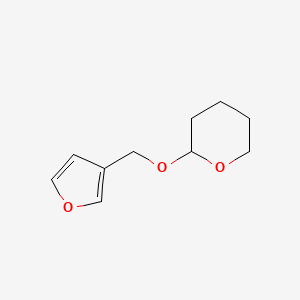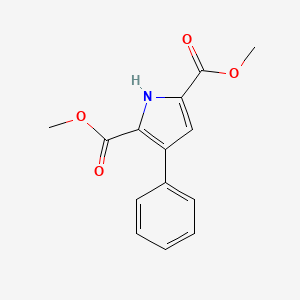
dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate is a heterocyclic compound that features a pyrrole ring substituted with phenyl and ester groups
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the condensation of a suitable pyrrole precursor with phenyl-substituted reagents under acidic or basic conditions. For instance, the reaction of ethyl bromopyruvate with cysteine ethyl ester hydrochloride followed by dehydrogenation and esterification can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.
Major Products
The major products formed from these reactions include oxidized pyrrole derivatives, reduced alcohols, and various substituted pyrrole compounds depending on the specific reagents and conditions used .
科学研究应用
Dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials, including polymers and dyes.
作用机制
The mechanism of action of dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signal transduction pathways .
相似化合物的比较
Similar Compounds
Diethyl pyrrole-2,5-dicarboxylate: Similar in structure but with ethyl ester groups instead of methyl.
Dimethyl 2-methyl-1-phenyl-1H-pyrrole-3,4-dicarboxylate: Differing in the position of the ester groups and additional methyl substitution.
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate: Contains a pyrazole ring instead of a pyrrole ring.
Uniqueness
Dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C14H13NO4 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC 名称 |
dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C14H13NO4/c1-18-13(16)11-8-10(9-6-4-3-5-7-9)12(15-11)14(17)19-2/h3-8,15H,1-2H3 |
InChI 键 |
ZRGFMJZVTOHEOK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(N1)C(=O)OC)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(4,7,7-Trimethyloctan-2-YL)oxy]-2,3-dihydro-1-benzofuran](/img/no-structure.png)
